3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol
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Overview
Description
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-enal or 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol
Uniqueness
3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C10H8ClF3O |
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Molecular Weight |
236.62 g/mol |
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h1-4,6,15H,5H2/b2-1+ |
InChI Key |
IFKDXDFZSJEMET-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)C(F)(F)F)Cl |
Origin of Product |
United States |
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